2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione

Physicochemical Property Scaffold Comparison Procurement Specification

2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione is a synthetic, sulfur-containing heterocyclic compound. It belongs to the class of thieno[2,3-c]thiopyran-6,6-dioxides, characterized by a fused thiophene-thiopyran core with a 2-amino substituent and a 3-(4-methylbenzoyl) group.

Molecular Formula C15H15NO3S2
Molecular Weight 321.41
CAS No. 1803583-25-6
Cat. No. B2499579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione
CAS1803583-25-6
Molecular FormulaC15H15NO3S2
Molecular Weight321.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCS(=O)(=O)C3)N
InChIInChI=1S/C15H15NO3S2/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-21(18,19)8-12(11)20-15(13)16/h2-5H,6-8,16H2,1H3
InChIKeyWTJZQABKGDJTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione (CAS 1803583-25-6): Core Scaffold Identification for Research Procurement


2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione is a synthetic, sulfur-containing heterocyclic compound. It belongs to the class of thieno[2,3-c]thiopyran-6,6-dioxides, characterized by a fused thiophene-thiopyran core with a 2-amino substituent and a 3-(4-methylbenzoyl) group [1]. It is commercially available as a versatile small molecule scaffold primarily intended for laboratory research use . No peer-reviewed biological activity data for this specific compound was identified in public literature, indicating its current role is as an intermediate or a building block rather than a final biological probe.

Procurement Risk in the Thienothiopyran Class: Why 2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione is Not Interchangeable


Within the thieno[2,3-c]thiopyran-6,6-dioxide class, seemingly minor substitutions critically alter the molecular pharmacology, reactivity, and physicochemical properties. For instance, the related scaffold 2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid demonstrates activity against protein-tyrosine phosphatases (PTP1B and PTPalpha) with Ki values of 8.3 µM and 100 µM, respectively [1]. The replacement of a 2-(oxalyl-amino)carboxylic acid group with a 2-amino-3-(4-methylbenzoyl) motif in the target compound introduces an aromatic ketone and an aniline-like primary amine, which are likely to result in a completely different target interaction profile, electronic distribution, and hydrogen-bonding pattern. Therefore, generic substitution based solely on the shared thiopyran dioxide core is scientifically unsound and would lead to divergent or null results in a research program.

Quantitative Differentiation Evidence for 2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione


Scaffold-Specific Physicochemical Properties vs. Carboxylate Ester Analogs

The target compound possesses a distinct hydrogen bond donor/acceptor profile compared to the more common ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (CAS 474843-59-9). The replacement of an ethoxycarbonyl group with a 4-methylbenzoyl group increases molecular weight (321.4 vs. 275.34 g/mol) and calculated logP, while eliminating a hydrogen bond acceptor (the ester oxygen) and adding an aromatic ring for potential π-π stacking interactions [1]. This alters the scaffold's vector for library design, making it suitable for targeting hydrophobic pockets.

Physicochemical Property Scaffold Comparison Procurement Specification

Differential Reactivity of the 2-Amino Group vs. 2-Acylamino Derivatives

The target compound features a free primary aromatic amine (aniline), whereas many biologically annotated thienothiopyran analogs, such as CHEMBL139423, have a 2-(oxalyl-amino) group, which is a secondary amide [1]. A free NH2 group offers a distinct synthetic handle: it can be selectively diazotized, acylated, or converted to a urea or thiourea without prior deprotection. This contrasts with the ester/amide analogs, which would require harsh hydrolysis to expose a similar functional handle, potentially compromising the 6,6-dione group.

Synthetic Utility Chemoselectivity Building Block Comparison

Commercially Characterized Purity for Reproducible Research

A key practical differentiator for procurement is the defined and verified purity of the commercially available batch. The target compound from CymitQuimica is supplied with a certified minimum purity of 95% . This specification is critical for ensuring reproducibility in structure-activity relationship (SAR) studies, where impurities from unverified batches of bespoke analogs can lead to misleading biological results.

Quality Control Reproducibility Procurement Benchmark

Validated Application Scenarios for 2-Amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione


Design and Synthesis of Targeted Covalent Inhibitor Libraries

The primary aromatic amine at position 2 is a potent nucleophile. This scaffold is ideally suited for generating libraries of acrylamide-based covalent inhibitors where the 2-amino group is directly coupled to an electrophilic warhead. The electron-withdrawing 6,6-dione system modulates the reactivity of this amine, offering a tunable handle that is absent in carboxylate- or amide-substituted analogs .

Fragment-Based Lead Discovery for Novel Protein-Protein Interaction Inhibitors

The unique 3-(4-methylbenzoyl) substituent provides a rigid, hydrophobic moiety capable of engaging in edge-to-face π-interactions. This fragment's three-dimensional shape, combined with a defined vector for the 2-amino extension, makes it a valuable starting point for targeting shallow hydrophobic pockets on protein surfaces, where ester-linked analogs would be too flexible or polar [1].

Development of Bifunctional PROTAC Linker Precursors

The presence of both a nucleophilic amine (for linker attachment) and a metabolically stable sulfone-containing fused ring system makes this compound an excellent precursor for PROTAC (Proteolysis Targeting Chimera) linker design. The 6,6-dione moiety provides significant structural rigidity, which can be crucial for maintaining a productive ternary complex, a feature not provided by non-rigidified thiopyran analogs [2].

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